[3-(Oxane-2-amido)phenyl]boronic acid
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Overview
Description
[3-(Oxane-2-amido)phenyl]boronic acid is an organoboron compound with a molecular formula of C12H16BNO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an oxane-2-amido group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for [3-(Oxane-2-amido)phenyl]boronic acid are not well-documented in the literature. the general principles of large-scale synthesis of boronic acids involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
[3-(Oxane-2-amido)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted phenyl derivatives.
Scientific Research Applications
[3-(Oxane-2-amido)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [3-(Oxane-2-amido)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is mediated by the boronic acid group, which can form cyclic esters with diols. The molecular targets and pathways involved include the inhibition of enzymes that contain diol groups, such as proteases and glycosidases .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the oxane-2-amido group, making it less specific in its interactions with biomolecules.
Borinic acids: Contain two C-B bonds and one B-O bond, resulting in different reactivity and applications.
BODIPY dyes containing boronic acid: Used for fluorescent labeling and sensing applications.
Uniqueness
[3-(Oxane-2-amido)phenyl]boronic acid is unique due to the presence of the oxane-2-amido group, which enhances its specificity and binding affinity for certain biomolecules. This makes it particularly valuable in applications requiring high selectivity, such as in the development of sensors and therapeutic agents.
Properties
Molecular Formula |
C12H16BNO4 |
---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
[3-(oxane-2-carbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c15-12(11-6-1-2-7-18-11)14-10-5-3-4-9(8-10)13(16)17/h3-5,8,11,16-17H,1-2,6-7H2,(H,14,15) |
InChI Key |
YCULQLCSFCCNTD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2CCCCO2)(O)O |
Origin of Product |
United States |
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